(R)-(1-Fmoc-piperidin-2-YL)-acetic acid

Description

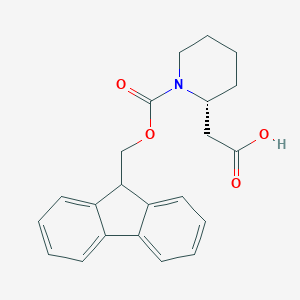

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)13-15-7-5-6-12-23(15)22(26)27-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20H,5-7,12-14H2,(H,24,25)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHXTQQJFAOBCJ-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN([C@H](C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373285 | |

| Record name | (R)-(1-FMOC-PIPERIDIN-2-YL)-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193693-63-9 | |

| Record name | (R)-(1-FMOC-PIPERIDIN-2-YL)-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-(1-Fmoc-piperidin-2-YL)-acetic acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-(1-Fmoc-piperidin-2-YL)-acetic acid is a chiral building block integral to synthetic organic chemistry, with significant applications in medicinal chemistry and drug development. Its unique structure, featuring a piperidine ring protected by a fluorenylmethoxycarbonyl (Fmoc) group and bearing an acetic acid moiety, makes it a valuable component in the synthesis of peptidomimetics and other complex molecular architectures. The "(R)" designation specifies the stereochemistry at the second position of the piperidine ring, a critical factor in determining its biological activity and interactions with chiral targets such as enzymes and receptors.

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound, tailored for professionals in research and pharmaceutical development.

Core Chemical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Source(s) |

| IUPAC Name | 2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-2-yl]acetic acid | N/A |

| CAS Number | 193693-63-9 | [1] |

| Molecular Formula | C₂₂H₂₃NO₄ | [1] |

| Molecular Weight | 365.42 g/mol | N/A |

| Appearance | White to off-white solid; Lyophilized powder | [2] |

| Melting Point | No experimental data available | N/A |

| Boiling Point (Predicted for (S)-enantiomer) | 575.0 ± 23.0 °C | [3] |

| Density (Predicted for (S)-enantiomer) | 1.252 ± 0.06 g/cm³ | [3] |

| Solubility | Generally soluble in polar aprotic solvents like DMF and NMP. Sparingly soluble in water.[1][4][5] | [1][4][5] |

Spectroscopic Data

Note: The following represents expected spectral characteristics and requires experimental verification.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the Fmoc group (typically in the range of 7.30-7.80 ppm), the methylene protons of the Fmoc group, and the protons of the piperidine ring and the acetic acid side chain.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the Fmoc and acetic acid groups, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the piperidine ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight.

Synthesis and Experimental Protocols

This compound is typically synthesized from (R)-piperidine-2-carboxylic acid (D-pipecolic acid). The synthesis involves the protection of the secondary amine of the piperidine ring with the Fmoc group.

General Synthetic Approach:

A common method for the synthesis of Fmoc-protected amino acids involves the reaction of the amino acid with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base.[2]

Illustrative Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development and Peptide Synthesis

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). The Fmoc protecting group is base-labile, allowing for its removal under mild conditions that do not affect other protecting groups commonly used in peptide synthesis. This orthogonality is a cornerstone of the Fmoc/tBu strategy.

Role in Solid-Phase Peptide Synthesis (SPPS):

In SPPS, the carboxylic acid group of this compound is activated and coupled to the free amine of a growing peptide chain attached to a solid support. The Fmoc group protects the piperidine nitrogen from participating in the coupling reaction. After coupling, the Fmoc group is removed, typically with a solution of piperidine in DMF, to expose the secondary amine for the next coupling step.

Fmoc Deprotection Mechanism in SPPS:

Caption: Mechanism of Fmoc deprotection using piperidine in SPPS.

The incorporation of the piperidine scaffold can introduce conformational constraints into a peptide backbone, which can be advantageous for:

-

Enhancing biological activity: By locking the peptide into a bioactive conformation.

-

Improving metabolic stability: The non-natural amino acid structure can confer resistance to enzymatic degradation.

-

Modulating receptor selectivity: The rigid structure can lead to more specific interactions with biological targets.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperatures are often between -20°C and 8°C.[2]

-

Incompatibilities: Avoid strong oxidizing agents and strong acids.[6]

-

Hazardous Decomposition Products: Upon combustion, may produce oxides of carbon and nitrogen.[6]

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet or professional chemical handling advice. Always consult the appropriate safety documentation before handling this or any other chemical.

References

- 1. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid | 105751-19-7 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

In-Depth Technical Guide: (R)-(1-Fmoc-piperidin-2-YL)-acetic acid (CAS 193693-63-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(1-Fmoc-piperidin-2-YL)-acetic acid, with CAS number 193693-63-9, is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an acetic acid moiety, makes it a valuable component in the synthesis of complex organic molecules, particularly peptides and peptidomimetics. The rigid piperidine scaffold can introduce conformational constraints into peptide chains, which can enhance biological activity and metabolic stability. The Fmoc group is a standard amine-protecting group in solid-phase peptide synthesis (SPPS), removable under basic conditions, allowing for sequential peptide chain elongation. This guide provides a comprehensive overview of the technical data, synthesis, and applications of this compound.

Physicochemical and Computational Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in chemical synthesis.

| Property | Value |

| CAS Number | 193693-63-9 |

| Molecular Formula | C₂₂H₂₃NO₄ |

| Molecular Weight | 365.42 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically ≥95% |

| Storage Conditions | Store at -20°C for long-term stability. |

| Solubility | Soluble in organic solvents like DMF and DCM. |

Computational Data:

| Parameter | Value |

| Topological Polar Surface Area (TPSA) | 66.84 Ų |

| LogP | 4.26 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 4 |

Synthesis and Purification

The synthesis of this compound typically involves the protection of the secondary amine of (R)-piperidine-2-acetic acid with a fluorenylmethoxycarbonyl (Fmoc) group. A standard and effective method utilizes 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) as the protecting agent.

Experimental Protocol: Fmoc Protection of (R)-piperidine-2-acetic acid

This protocol describes a general procedure for the Fmoc protection of (R)-piperidine-2-acetic acid.

Materials:

-

(R)-piperidine-2-acetic acid

-

9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

-

Dioxane or Acetonitrile

-

Water

-

Ethyl acetate

-

Hydrochloric acid (HCl), 1M

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Hexane

Procedure:

-

Dissolution: Dissolve (R)-piperidine-2-acetic acid in a mixture of dioxane (or acetonitrile) and an aqueous solution of sodium bicarbonate (or add DIPEA to a solution in an organic solvent).

-

Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu in dioxane (or acetonitrile) dropwise at room temperature.

-

Reaction: Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Add water to the residue and wash with ethyl acetate to remove any unreacted Fmoc-OSu and other non-polar impurities.

-

Acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl.

-

Extract the product into ethyl acetate (3x).

-

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane containing a small percentage of acetic acid, or by recrystallization from a suitable solvent system such as ethyl acetate/hexane.

Logical Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The characteristic peaks of the Fmoc group (aromatic protons between 7.3 and 7.8 ppm) and the piperidine ring protons should be observed.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound. The expected [M+H]⁺ or [M-H]⁻ ion should be observed.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid) is commonly used. Chiral HPLC can be employed to determine the enantiomeric excess.

Applications in Research and Drug Development

This compound is a versatile building block, primarily utilized in the following areas:

-

Solid-Phase Peptide Synthesis (SPPS): As an unnatural amino acid, it is incorporated into peptide sequences to introduce conformational rigidity. This can lead to peptides with enhanced biological activity, selectivity, and resistance to enzymatic degradation.

-

Medicinal Chemistry: The piperidine scaffold is a privileged structure in drug discovery, present in numerous approved drugs. This building block allows for the synthesis of novel small molecules with potential therapeutic applications.

-

Peptidomimetics: It is used to create peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacokinetic properties.

General Protocol for Incorporation into a Peptide via SPPS

This protocol outlines the general steps for coupling this compound to a growing peptide chain on a solid support.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., DIPEA or 2,4,6-collidine)

-

N,N-Dimethylformamide (DMF)

-

Deprotection solution (e.g., 20% piperidine in DMF)

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF.

-

Fmoc Deprotection: Remove the N-terminal Fmoc group of the resin-bound peptide using a solution of 20% piperidine in DMF. Wash the resin thoroughly with DMF.

-

Activation: In a separate vessel, pre-activate this compound by dissolving it in DMF with the coupling reagents and base.

-

Coupling: Add the activated amino acid solution to the resin and agitate for a specified time (typically 1-2 hours).

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction is complete.

-

Repeat Cycle: Proceed to the deprotection of the newly added Fmoc group for the next coupling step.

Signaling Pathways and Logical Relationships in Drug Discovery

The incorporation of this compound into a peptide or small molecule can influence its interaction with biological targets, thereby modulating signaling pathways. The rigid piperidine structure can orient key pharmacophoric groups for optimal binding to receptors or enzymes.

Caption: The role of this compound in the drug discovery process.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chiral building block for researchers in peptide synthesis and medicinal chemistry. Its unique structural features allow for the creation of novel molecules with potentially enhanced biological properties. A thorough understanding of its physicochemical properties, synthesis, and applications is essential for its effective use in the development of new therapeutics.

An In-Depth Technical Guide on the Synthesis and Characterization of (R)-(1-Fmoc-piperidin-2-YL)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of (R)-(1-Fmoc-piperidin-2-YL)-acetic acid, a valuable building block in medicinal chemistry and peptide synthesis. The document details the synthetic pathway, experimental protocols, and analytical characterization of this chiral compound, presenting quantitative data in a clear and accessible format.

Introduction

This compound is a derivative of piperidine, a ubiquitous heterocyclic motif in a wide array of pharmaceuticals and natural products. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the piperidine nitrogen makes it particularly suitable for solid-phase peptide synthesis (SPPS), allowing for the controlled assembly of peptide chains. The (R)-stereochemistry at the 2-position of the piperidine ring is crucial for the development of stereospecific therapeutic agents. This guide outlines a common synthetic approach and the analytical methods used to verify the structure and purity of the final compound.

Synthesis Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, (R)-2-(piperidin-2-yl)acetic acid. A common method for this is the catalytic hydrogenation of 2-picolinic acid to produce racemic pipecolic acid, followed by enantiomeric resolution to isolate the desired (R)-enantiomer. The second step is the protection of the secondary amine of the piperidine ring with a fluorenylmethoxycarbonyl (Fmoc) group.

Experimental Protocols

Synthesis of (R)-2-(Piperidin-2-yl)acetic acid (Precursor)

Materials:

-

2-Picolinic acid

-

Rhodium on alumina catalyst

-

Ammonia

-

Resolving agent (e.g., a chiral amine or acid)

-

Appropriate solvents (e.g., water, ethanol)

Procedure:

-

Catalytic Hydrogenation: An aqueous solution of 2-picolinic acid is subjected to hydrogenation in the presence of a rhodium on alumina catalyst and at least an equimolar amount of ammonia.[1] The reaction is typically carried out at room temperature under hydrogen pressure.[1]

-

Work-up: After the reaction is complete, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to yield racemic (±)-2-(piperidin-2-yl)acetic acid (pipecolic acid).[1]

-

Enantiomeric Resolution: The racemic mixture is then resolved using a suitable chiral resolving agent. This process typically involves the formation of diastereomeric salts, which can be separated by fractional crystallization. Subsequent liberation of the acid from the resolved salt yields the enantiomerically pure (R)-2-(piperidin-2-yl)acetic acid.

Synthesis of this compound (Target Compound)

This procedure outlines the N-protection of the precursor amine with the Fmoc group using Fmoc-OSu (N-(9-Fluorenylmethyloxycarbonyloxy)succinimide).[2]

Materials:

-

(R)-2-(Piperidin-2-yl)acetic acid

-

Fmoc-OSu

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: (R)-2-(Piperidin-2-yl)acetic acid is dissolved in a mixture of dioxane and aqueous sodium bicarbonate solution.[2]

-

Addition of Fmoc-OSu: A solution of Fmoc-OSu in dioxane is added to the reaction mixture. The reaction is stirred at room temperature overnight.[2]

-

Work-up: The reaction mixture is diluted with water and washed with diethyl ether to remove unreacted Fmoc-OSu.[2]

-

Acidification and Extraction: The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 2 with 1 M HCl, resulting in the precipitation of the product.[2] The product is then extracted with an organic solvent such as ethyl acetate or diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by crystallization or column chromatography.

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound are performed using various analytical techniques.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 193693-63-9 | [3] |

| Molecular Formula | C₂₂H₂₃NO₄ | |

| Molecular Weight | 365.42 g/mol | |

| Appearance | White powder | |

| Purity | ≥95% | [3] |

Spectroscopic Data

While specific spectra for this compound were not found in the public domain during the literature search, the expected NMR and mass spectrometry data can be inferred from the structure and data for similar compounds.

Expected ¹H NMR Data:

-

Aromatic Protons (Fmoc group): Multiple signals in the range of 7.2-7.8 ppm.

-

CH and CH₂ Protons (Fmoc group): Signals corresponding to the methylene and methine protons of the fluorenyl group, typically around 4.2-4.5 ppm.

-

Piperidine Ring Protons: A series of multiplets in the aliphatic region (approximately 1.2-4.0 ppm). The proton at the chiral center (C2) would likely appear as a multiplet.

-

Acetic Acid CH₂ Protons: A pair of doublets or a multiplet adjacent to the chiral center.

-

Carboxylic Acid Proton: A broad singlet, which may or may not be observed depending on the solvent and concentration.

Expected ¹³C NMR Data:

-

Carbonyl Carbons: Signals for the carboxylic acid and the carbamate carbonyls, typically in the range of 155-175 ppm.

-

Aromatic Carbons (Fmoc group): Multiple signals in the aromatic region (approximately 120-145 ppm).

-

CH and CH₂ Carbons (Fmoc group): Signals for the methylene and methine carbons of the fluorenyl group.

-

Piperidine Ring Carbons: Signals in the aliphatic region (approximately 20-60 ppm).

-

Acetic Acid CH₂ Carbon: A signal in the aliphatic region.

Expected Mass Spectrometry Data:

-

Electrospray Ionization (ESI-MS):

-

Positive mode: [M+H]⁺ at m/z 366.17

-

Negative mode: [M-H]⁻ at m/z 364.16

-

Applications in Drug Development and Research

This compound serves as a crucial building block in the synthesis of peptidomimetics and other complex organic molecules. Its rigid piperidine scaffold can impart conformational constraints to peptide backbones, which can lead to enhanced biological activity, selectivity, and metabolic stability. The Fmoc protecting group allows for its seamless integration into standard solid-phase peptide synthesis protocols.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined synthetic route, involving the preparation of the chiral piperidine precursor followed by N-Fmoc protection, represents a viable pathway for obtaining this important building block. The provided information on its properties and expected analytical data will be valuable for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. Further research to establish a more direct and detailed synthesis of the precursor and to obtain and publish the full spectroscopic characterization of the final compound would be beneficial to the scientific community.

References

The Strategic Incorporation of Fmoc-Protected Piperidine Derivatives in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the use of Fmoc-protected piperidine derivatives in solid-phase peptide synthesis (SPPS). It explores the advantages of incorporating these building blocks, presents quantitative data on synthesis outcomes, details experimental protocols, and illustrates key concepts through logical and pathway diagrams.

Introduction: Beyond the Canonical Amino Acids

The landscape of peptide-based therapeutics is increasingly focused on overcoming the intrinsic limitations of natural peptides, such as poor metabolic stability and limited conformational rigidity. A key strategy to address these challenges is the incorporation of non-canonical amino acid scaffolds. Among these, piperidine-based structures have emerged as valuable tools for medicinal chemists. By introducing a constrained cyclic backbone, these derivatives can enforce specific secondary structures, leading to enhanced receptor affinity, increased resistance to enzymatic degradation, and improved pharmacokinetic profiles.

The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern SPPS due to its base lability, which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.[1][] This guide focuses on Fmoc-protected piperidine derivatives, which are seamlessly integrated into standard Fmoc-SPPS protocols, providing a powerful method for creating peptides with novel and enhanced properties.

Featured Fmoc-Protected Piperidine Derivatives

A variety of Fmoc-protected piperidine derivatives are available to peptide chemists, each offering unique structural features. These can be broadly categorized as amino-piperidine-carboxylic acids, which act as constrained amino acid surrogates.

A prominent example is 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid . This building block is particularly valuable for introducing a gem-diamino acid mimic with a constrained backbone into a peptide sequence.[1][3][4] The Boc-protected ring nitrogen and the Fmoc-protected exocyclic amine allow for selective deprotection and further functionalization, making it a versatile tool in constructing complex peptide architectures and peptidomimetics.[4]

Other notable derivatives include:

-

Fmoc-piperidine-4-carboxylic acid: Used to introduce a simple piperidine ring into the peptide backbone.

-

Fmoc-4-phenylpiperidine-4-carboxylic acid: Introduces both a piperidine constraint and a phenyl group, which can be useful for studying specific molecular interactions.[5]

-

1-Alloc-piperidine-4-Fmoc-amino-4-carboxylic acid: The Alloc (allyloxycarbonyl) group on the piperidine nitrogen offers an additional layer of orthogonal protection, removable with palladium catalysts.

The incorporation of these derivatives can lead to compounds with unique pharmacological properties, such as kappa opioid receptor agonists used in pain management.[1][3]

Quantitative Performance in Peptide Synthesis

The success of SPPS is critically dependent on the efficiency of both the coupling and deprotection steps. The standard reagent for Fmoc deprotection is a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][6] Concerns over the regulated status of piperidine have led to the investigation of alternatives, such as 4-methylpiperidine and piperazine.[7]

Recent studies have quantitatively compared the performance of these deprotection reagents in the synthesis of various peptide sequences. The data indicates that 4-methylpiperidine and piperazine can be viable alternatives to piperidine, yielding products with comparable purity and yield.

Below is a summary of findings from a study comparing these deprotection agents in the microwave-assisted synthesis of four different peptides.

| Peptide Sequence | Deprotection Reagent | Crude Product Yield (%) | Purity (%) | Peptide-Specific Yield (%) |

| NBC112 (H-WGMVGRKKRR-NH₂) | 4-Methylpiperidine (4MP) | 92.2 | 74.3 | 68.5 |

| Piperidine (PP) | 89.2 | 75.3 | 67.2 | |

| Piperazine (PZ) | 88.3 | 76.1 | 67.2 | |

| NBC155 (H-TLEEFSAKL-NH₂) | 4-Methylpiperidine (4MP) | 99.1 | 65.1 | 64.5 |

| Piperidine (PP) | 98.4 | 83.0 | 81.7 | |

| Piperazine (PZ) | 99.4 | 74.8 | 74.3 | |

| NBC759 (H-GLARARALAR-NH₂) | 4-Methylpiperidine (4MP) | 93.6 | 59.1 | 55.6 |

| Piperidine (PP) | 81.6 | 59.1 | 48.2 | |

| Piperazine (PZ) | 74.7 | 55.6 | 41.5 | |

| NBC1951 (H-VAPIAKYLATALAKWALKQGFAKLKS-NH₂) | 4-Methylpiperidine (4MP) | 68.5 | 20.6 | 14.1 |

| Piperidine (PP) | 79.3 | 29.0 | 23.8 | |

| Piperazine (PZ) | 68.2 | 21.4 | 14.6 |

Data adapted from: "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" Molecules, 2016.[8] The highest values for each peptide are highlighted in bold. This table demonstrates that while piperidine often performs very well, particularly for longer and more complex peptides like NBC1951, 4-methylpiperidine can offer superior yields in some cases (e.g., NBC112 and NBC759).[8]

Experimental Protocols

The following protocols provide a detailed methodology for the manual solid-phase synthesis of a peptide incorporating an Fmoc-piperidine derivative using the Fmoc/tBu strategy.

Materials and Reagents

-

Resin: Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids).

-

Solvents: High-purity, amine-free DMF, Dichloromethane (DCM), Diethyl ether (cold).

-

Fmoc-protected amino acids and Fmoc-piperidine derivatives.

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

-

Reaction vessel: Syringe with a polypropylene frit or an automated peptide synthesizer.

Protocol 1: Standard SPPS Cycle

This protocol outlines a single cycle of amino acid addition.

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5 minutes.

-

Drain the solution.

-

Add a fresh aliquot of the deprotection solution and agitate for 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-amino acid or Fmoc-piperidine derivative (3 equivalents relative to resin loading) with HBTU/HATU (3 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Note: For sterically hindered derivatives, a double coupling or extended coupling time may be necessary.

-

-

Monitoring and Washing:

-

Monitor the coupling completion using a ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates a complete reaction.

-

Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.

Protocol 2: Final Cleavage and Deprotection

-

Final Fmoc Deprotection: After the final amino acid is coupled, perform the Fmoc deprotection as described in Protocol 1, step 2.

-

Resin Washing and Drying: Wash the peptide-resin with DCM and dry it under vacuum.

-

Cleavage:

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Peptide Precipitation:

-

Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with fresh cold ether.

-

-

Drying and Purification:

-

Dry the crude peptide under vacuum.

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide product.

-

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes and concepts related to the use of Fmoc-piperidine derivatives in peptide synthesis.

Standard Fmoc-SPPS Workflow

References

- 1. nbinno.com [nbinno.com]

- 3. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Atom Scientific Ltd | Product | Piperidine for Peptide Synthesis [atomscientific.com]

- 7. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Backbone of Novel Peptidomimetics: A Technical Guide to (R)-(1-Fmoc-piperidin-2-YL)-acetic acid

For Immediate Release

This technical guide provides an in-depth analysis of the role and application of (R)-(1-Fmoc-piperidin-2-YL)-acetic acid in the design and synthesis of advanced peptidomimetics. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the structural significance, synthetic utility, and therapeutic potential of incorporating this chiral piperidine-based building block into peptide scaffolds. The guide focuses on its application in the development of γ-secretase modulators, a promising class of therapeutics for Alzheimer's disease.

Introduction: The Significance of Conformational Constraint in Peptidomimetics

Peptidomimetics are a class of compounds designed to mimic the structure and function of natural peptides. A key strategy in their design is the introduction of conformational constraints to lock the molecule in a bioactive conformation, thereby enhancing binding affinity, selectivity, and metabolic stability. The piperidine scaffold, a six-membered heterocyclic ring, is a well-established structural motif for inducing such constraints. This compound, a derivative of pipecolic acid, offers a rigid backbone that can pre-organize the spatial orientation of pharmacophoric groups, making it a valuable tool in rational drug design. Its Fmoc-protected amine and free carboxylic acid functionalities make it readily amenable to standard solid-phase peptide synthesis (SPPS) protocols.

Core Application: A Building Block for γ-Secretase Modulators

A significant application of piperidine acetic acid derivatives lies in the development of γ-secretase modulators (GSMs) for the potential treatment of Alzheimer's disease. γ-Secretase is a multi-subunit protease complex responsible for the final cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-β (Aβ) peptides. The aggregation of the longer Aβ42 isoform is a key pathological hallmark of Alzheimer's disease.

This compound can serve as a core structural element in peptidomimetics that allosterically modulate γ-secretase activity. These modulators do not inhibit the enzyme outright, which can lead to mechanism-based toxicities due to the enzyme's role in other vital signaling pathways like Notch signaling. Instead, they shift the cleavage preference of γ-secretase to favor the production of shorter, less aggregation-prone Aβ peptides, such as Aβ38, at the expense of Aβ42.[1]

Mechanism of Action and Signaling Pathway

The incorporation of the piperidine acetic acid moiety contributes to the overall shape and electronic properties of the peptidomimetic, enabling it to bind to an allosteric site on presenilin-1 (PS1), the catalytic subunit of the γ-secretase complex.[1] This binding induces a conformational change in the enzyme, altering its processivity and shifting the final cleavage site on the APP substrate.

Quantitative Data: In Vitro Potency of Piperidine Acetic Acid-Based GSMs

While specific data for peptidomimetics containing the precise this compound is not publicly available, the potency of closely related piperidine acetic acid-based γ-secretase modulators has been reported. The following table summarizes the in vitro inhibitory concentrations (IC50) for the reduction of Aβ42 and Aβ40 production.

| Compound ID | Aβ42 IC50 (nM) | Aβ40 IC50 (nM) | Notch IC50 (nM) | Reference |

| GSM-1 | 120 | 1010 | >5000 | [1] |

| Analog 4 | 300 | 1700 | >5000 | [1] |

| Analog 5 | 310 | 1520 | >5000 | [1] |

Table 1: In vitro potency of piperidine acetic acid-based γ-secretase modulators. Data is illustrative of the potential efficacy of peptidomimetics built with this compound.

Experimental Protocols

Solid-Phase Synthesis of a Peptidomimetic Incorporating this compound

This protocol outlines the general steps for incorporating the title compound into a peptide sequence using manual Fmoc-SPPS.

Workflow Diagram:

Methodology:

-

Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin.

-

Washing: Wash the resin thoroughly with DMF to remove excess piperidine and byproducts.

-

Amino Acid Coupling: Couple the first Fmoc-protected amino acid (3 equivalents) using a coupling agent such as HBTU (3 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Monitor the reaction completion using a Kaiser test.

-

Washing: Wash the resin with DMF.

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and washing steps.

-

Incorporation of this compound: Couple this compound using the same coupling conditions as in step 4.

-

Chain Elongation: Continue the synthesis by repeating the deprotection, washing, and coupling cycles with the desired Fmoc-amino acids.

-

Final Deprotection: Perform a final Fmoc deprotection.

-

Cleavage and Side-Chain Deprotection: Cleave the peptidomimetic from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Purification and Characterization: Precipitate the crude product in cold diethyl ether, dissolve the pellet in a suitable solvent, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

In Vitro γ-Secretase Activity Assay

This protocol is adapted from Crump et al. and can be used to evaluate the modulatory activity of the synthesized peptidomimetics.[1]

Methodology:

-

Substrate and Enzyme Preparation: Use a biotinylated recombinant APP substrate (e.g., Sb4) and HeLa cell membranes as a source of γ-secretase.

-

Incubation: Incubate the substrate and HeLa membranes with varying concentrations of the synthesized peptidomimetic in a suitable buffer (e.g., 0.25% CHAPSO) for 2 hours.

-

Detection of Aβ Peptides: Quantify the levels of Aβ42 and Aβ40 produced using a sensitive detection method such as an electrochemiluminescence-based immunoassay (e.g., Meso Scale Discovery).

-

Data Analysis: Plot the concentration of Aβ peptides against the peptidomimetic concentration and determine the IC50 values for the reduction of Aβ42 and Aβ40.

Conclusion

This compound is a valuable chiral building block for the synthesis of conformationally constrained peptidomimetics. Its application in the development of γ-secretase modulators highlights its potential for creating novel therapeutics for neurodegenerative diseases like Alzheimer's. The rigid piperidine scaffold, combined with its straightforward incorporation into peptide chains via Fmoc-SPPS, makes it an attractive tool for medicinal chemists aiming to optimize the pharmacological properties of peptide-based drug candidates. Further exploration of this and similar constrained building blocks will undoubtedly pave the way for the next generation of potent and selective peptidomimetic drugs.

References

The Strategic Integration of Constrained Amino Acids in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hindered by their inherent flexibility, leading to poor metabolic stability and reduced binding affinity. The incorporation of constrained amino acids has emerged as a powerful strategy to overcome these limitations, enabling the development of more potent, selective, and bioavailable drug candidates. This in-depth technical guide explores the core applications of various constrained amino acids in drug discovery, providing detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.

The Rationale for Conformational Constraint in Drug Design

The bioactivity of a peptide is intrinsically linked to its three-dimensional conformation. In their native state, short peptides exist as an ensemble of conformations, with only a fraction adopting the specific shape required for target binding. This conformational flexibility results in a significant entropic penalty upon binding, thereby reducing affinity. By introducing conformational constraints, the peptide is pre-organized into its bioactive conformation, minimizing the entropic loss and enhancing binding potency.

Furthermore, the inherent flexibility of natural peptides makes them susceptible to proteolytic degradation by enzymes that recognize and cleave specific peptide bonds. Constraining the peptide's structure can mask these cleavage sites or induce conformations that are not recognized by proteases, thereby increasing the peptide's metabolic stability and in vivo half-life.

Logical Workflow for a Constrained Peptide Drug Discovery Program

Figure 1: A typical workflow for a drug discovery program involving constrained peptides.

Key Classes of Constrained Amino Acids and Their Applications

A diverse array of constrained amino acids has been developed, each offering unique structural features and advantages in drug design.

α,α-Disubstituted Amino Acids

The replacement of the α-hydrogen with an alkyl group in α,α-disubstituted amino acids restricts the conformational freedom of the peptide backbone. This modification can induce helical or extended conformations, enhancing metabolic stability and, in some cases, cell permeability.

β-Amino Acids

β-amino acids, with an additional carbon in their backbone, can adopt unique secondary structures, such as helices and sheets, that are distinct from those of α-peptides. Peptides incorporating β-amino acids often exhibit remarkable resistance to proteolytic degradation.[1]

Cyclic Amino Acids and Proline Analogs

Cyclic amino acids, such as proline and its analogs (e.g., azetidine-2-carboxylic acid), introduce rigid constraints into the peptide backbone. These constraints are invaluable for stabilizing specific turns and secondary structures, which are often crucial for receptor recognition.

Stapled and Cyclized Peptides

Peptide stapling and cyclization involve the introduction of a covalent bridge between amino acid side chains, locking the peptide into a specific conformation, often an α-helix. This strategy has proven highly effective in stabilizing the bioactive conformation, enhancing target affinity, and improving cell permeability.

Quantitative Data on Constrained Amino Acid-Containing Molecules

The incorporation of constrained amino acids has led to significant improvements in the pharmacological properties of various therapeutic agents. The following tables summarize key quantitative data for selected examples.

| Compound/Peptide | Target | Constraint Type | Binding Affinity (Ki/Kd) | Reference |

| ABT-737 | Bcl-2 | Small Molecule Mimetic | 0.12 µM (Bcl-2) | [2] |

| ABT-263 (Navitoclax) | Bcl-2, Bcl-xL, Bcl-w | Small Molecule Mimetic | <1 nM (Bcl-2, Bcl-xL, Bcl-w) | [2] |

| Stapled Peptide | Bcl-xL | Stapled Peptide | ~10 nM | [3][4] |

| PMI (TSFAEYWNLLSP) | MDM2/MDMX | - | Low nM | [5] |

Table 1: Binding Affinities of Constrained Molecules Targeting Bcl-2 Family Proteins and MDM2/MDMX.

| Drug | Target | Constraint Type | IC50 / EC50 | Reference |

| GHSR Agonist | GHSR | Peptide | < 100 nM (EC50) | [6][7] |

| APJ Agonist | APJ | Peptide | < 10 nM (EC50) | [6][7] |

| GHSR Antagonist | GHSR | Peptide | 3.3 µM (IC50) | [6][7] |

| APJ Antagonist | APJ | Peptide | 20.3 µM (IC50) | [6][7] |

| GLP-1R Antagonist | GLP-1R | Peptide | 874 nM (IC50) | [8] |

Table 2: Potency of Constrained Peptides Targeting G-Protein Coupled Receptors (GPCRs).

| Peptide/Drug | Constraint Type | Half-life (t1/2) | Cmax | AUC | Reference |

| CBX129801 (Male Rats) | Pegylated C-Peptide | 1.33 days | 4260 nM | 14000 nM·day | [9] |

| CBX129801 (Female Rats) | Pegylated C-Peptide | 1.55 days | 6600 nM | 26000 nM·day | [9] |

| Icatibant | 5 Unnatural Amino Acids | Short | - | - | [10] |

Table 3: Pharmacokinetic Parameters of Peptides with Modified Amino Acids.

| Peptide | Modification | Stability in SGF (t1/2) | Stability in SIF (t1/2) | Reference |

| RTD-1 | - | 2.2 ± 0.3 h | < 3 min | [11] |

| Somatostatin | - | 13 ± 2 min | < 3 min | [11] |

| Desmopressin | D-amino acids | High | 2.8 ± 0.2 h | [11] |

Table 4: Metabolic Stability of Peptides in Simulated Gastric (SGF) and Intestinal (SIF) Fluids.

Experimental Protocols

This section provides detailed methodologies for the synthesis of constrained amino acids and peptides, as well as key in vitro assays for their evaluation.

Synthesis of Constrained Amino Acids

Protocol 1: General Method for the Enantioselective Synthesis of α-Amino Acids

This method utilizes a catalytic enantioselective reduction of trichloromethyl ketones to (R)-secondary alcohols, which are then converted to (S)-α-amino acids.[8]

-

Reduction of Trichloromethyl Ketone: The trichloromethyl ketone is reduced using a chiral catalyst, (S)-oxazaborolidine, to yield the corresponding (R)-(trichloromethyl)carbinol with high enantioselectivity.

-

Conversion to α-Azido Acid: The (R)-(trichloromethyl)carbinol is converted to the (S)-α-azido acid via a gem-dichlorooxirane intermediate.

-

Reduction to α-Amino Acid: The (S)-α-azido acid is then reduced to the final (S)-α-amino acid.

Protocol 2: Synthesis of Enantiopure syn-β-Amino-α-Hydroxy Acids from α-Amino Acids

This multi-step procedure provides a route to enantiopure syn-β-amino-α-hydroxy acids with high stereoselectivity.[12]

-

Addition of Vinyl Grignard Reagent: A vinyl Grignard reagent is added to an N-Boc-α-amino aldehyde.

-

Kinetic Resolution and Acetonide Formation: Kinetic resolution accompanied by acetonide formation at 0 °C for 30 minutes yields the trans-oxazolidine diastereoselectively.

-

Dihydroxylation-Oxidative Cleavage: A dihydroxylation-oxidative cleavage sequence of the terminal olefin in the trans-oxazolidine affords the aldehyde.

-

Side-Chain Oxidation: The aldehyde undergoes side-chain oxidation to deliver the carboxylic acid in high yield.

-

Deprotection: All protecting groups are removed by refluxing with 6 N HCl for 2 hours to yield the final enantiopure syn-β-amino-α-hydroxy acid hydrochloride salt.

Solid-Phase Peptide Synthesis (SPPS) of Constrained Peptides

Protocol 3: Microwave-Assisted Solid-Phase Synthesis of a Side-Chain to Side-Chain Lactam-Bridge Cyclic Peptide

This protocol describes an efficient synthesis of lactam-bridged cyclic peptides on-resin using microwave irradiation.[13]

-

Peptide Assembly: The linear peptide is assembled on a Rink Amide resin using standard Fmoc-SPPS with microwave-assisted deprotection and coupling steps. Side chains of the amino acids to be cyclized (e.g., Lys and Glu) are protected with orthogonal protecting groups (e.g., Alloc and Allyl ester).

-

Selective Deprotection: The orthogonal protecting groups on the side chains are selectively removed.

-

On-Resin Cyclization: The peptide-resin is treated with a coupling reagent (e.g., HBTU) and a base (e.g., DIEA) in DMF under microwave irradiation for 10 minutes to form the lactam bridge.

-

Cleavage and Deprotection: The cyclic peptide is cleaved from the resin and the remaining side-chain protecting groups are removed using a standard cleavage cocktail (e.g., TFA/TIS/water).

-

Purification: The crude cyclic peptide is purified by reverse-phase HPLC.

In Vitro Evaluation of Constrained Peptides

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput in vitro assay to predict the passive permeability of compounds across biological membranes.[3][6][7][14][15]

-

Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.

-

Assay Setup: The filter plate (donor compartment) containing the test compounds dissolved in a buffer is placed on top of an acceptor plate containing buffer.

-

Incubation: The assembly is incubated at room temperature for a defined period (e.g., 5 hours) to allow the compounds to diffuse from the donor to the acceptor compartment.

-

Quantification: The concentration of the compound in both the donor and acceptor compartments is determined by LC-MS/MS or UV-Vis spectroscopy.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the concentration of the compound in the acceptor well.

Workflow for PAMPA

Figure 2: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol 5: Metabolic Stability Assay in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[16][17][18][19][20]

-

Incubation Mixture: The test compound is incubated with liver microsomes (e.g., rat liver microsomes) and a cofactor (e.g., NADPH) in a buffer at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction is stopped at each time point by adding a quenching solution (e.g., cold acetonitrile).

-

Sample Processing: The samples are centrifuged to precipitate proteins.

-

Quantification: The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.

-

Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time, and the in vitro half-life (t1/2) is calculated.

Signaling Pathways Targeted by Constrained Peptides

Constrained peptides have been successfully employed to modulate a variety of signaling pathways implicated in disease, particularly those involving protein-protein interactions (PPIs) and G-protein coupled receptors (GPCRs).

Inhibition of the MDM2-p53 Interaction

The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a critical checkpoint in cell cycle control and apoptosis.[5][21][22][23][24] Overexpression of MDM2 in cancer cells leads to the degradation of p53, promoting tumor survival. Stapled peptides that mimic the p53 α-helix have been developed to disrupt the MDM2-p53 interaction, thereby reactivating the p53 pathway and inducing apoptosis in cancer cells.

The MDM2-p53 Signaling Pathway

Figure 3: A simplified diagram of the MDM2-p53 signaling pathway.

Modulation of the CXCR4 Signaling Pathway

The C-X-C chemokine receptor type 4 (CXCR4) is a GPCR that plays a crucial role in cell migration, and its dysregulation is implicated in cancer metastasis and HIV-1 infection.[25][26][27][28][29] Bicyclic peptides have been developed as potent and selective antagonists of CXCR4, blocking the binding of its natural ligand, CXCL12, and thereby inhibiting downstream signaling pathways that promote cell migration.

The CXCR4 Signaling Pathway

Figure 4: An overview of the major signaling pathways activated by the CXCR4 receptor.

Conclusion

The strategic incorporation of constrained amino acids represents a paradigm shift in peptide-based drug discovery. By addressing the fundamental limitations of native peptides, this approach has unlocked new therapeutic opportunities for a wide range of diseases. The continued development of novel constrained amino acids, coupled with advancements in synthetic and screening methodologies, promises to further expand the impact of this powerful technology on the future of medicine. This guide provides a foundational understanding of the principles and practices in this exciting field, empowering researchers to leverage conformational constraint in their own drug discovery endeavors.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Regulation of the MDM2-p53 pathway by the ubiquitin ligase HERC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.cn]

- 7. PAMPA | Evotec [evotec.com]

- 8. A general, catalytic, and enantioselective synthesis of α-amino acids [organic-chemistry.org]

- 9. bioagilytix.com [bioagilytix.com]

- 10. Photoreactive Stapled BH3 Peptides to Dissect the BCL-2 Family Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A practical synthesis of enantiopure syn -β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of l -TFB-TBOA and (S)-v ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05586E [pubs.rsc.org]

- 13. Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Stability studies of β-Amino- and β-Hydroxy difluoromethyl ketones in rat serum and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 20. researchgate.net [researchgate.net]

- 21. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Regulation of the Mdm2-p53 signaling axis in the DNA damage response and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

- 24. aacrjournals.org [aacrjournals.org]

- 25. researchgate.net [researchgate.net]

- 26. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 27. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. uniprot.org [uniprot.org]

(R)-(1-Fmoc-piperidin-2-YL)-acetic Acid: A Technical Guide to its Application as a β-Turn Inducer in Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction to β-Turns and their Significance

In the intricate world of peptide and protein architecture, secondary structures such as α-helices and β-sheets are fundamental building blocks. Equally important are the non-repetitive structures that connect them, among which the β-turn is one of the most common. A β-turn is a region of a peptide involving four amino acid residues (designated i, i+1, i+2, and i+3) where the polypeptide chain reverses its direction. This structural motif is crucial for the proper folding of proteins, and it often constitutes the recognition site for intermolecular interactions, including those between peptide ligands and their receptors.

The inherent flexibility of linear peptides often leads to poor bioavailability and susceptibility to enzymatic degradation, limiting their therapeutic potential. To overcome these challenges, medicinal chemists have focused on designing peptidomimetics, which are molecules that mimic the structural and functional aspects of peptides but with improved pharmacological properties. Inducing a specific conformation, such as a β-turn, is a key strategy in the design of such peptidomimetics. By pre-organizing the peptide into its bioactive conformation, it is possible to enhance binding affinity, selectivity, and stability.

(R)-(1-Fmoc-piperidin-2-YL)-acetic Acid: A Constrained Amino Acid for β-Turn Induction

This compound is a non-natural, constrained amino acid derivative. Its rigid piperidine ring is designed to restrict the conformational freedom of the peptide backbone when incorporated into a peptide sequence. This steric constraint is hypothesized to favor the formation of a β-turn. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the piperidine nitrogen makes this building block suitable for standard solid-phase peptide synthesis (SPPS).

The rationale behind using such cyclic constraints is to force the peptide backbone to adopt a turn-like structure, thereby mimicking the native conformation of a bioactive peptide loop. The precise geometry of the induced turn (e.g., type I, type II, or other variations) will depend on the stereochemistry of the incorporated amino acid and the surrounding peptide sequence.

Synthesis of Peptides Containing this compound

The incorporation of this compound into a peptide sequence is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol.

General Solid-Phase Peptide Synthesis Workflow

The synthesis involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

Detailed Experimental Protocol for SPPS

The following protocol outlines the key steps for incorporating an amino acid, including the title compound, into a peptide sequence on a solid support.

| Step | Procedure | Reagents and Conditions | Purpose |

| 1. Resin Swelling | The resin is swollen in a suitable solvent to allow for efficient diffusion of reagents. | N,N-Dimethylformamide (DMF) for 30-60 minutes at room temperature. | To prepare the resin for the synthesis by opening up the polymer matrix. |

| 2. Fmoc Deprotection | The Fmoc protecting group from the N-terminus of the resin-bound peptide is removed. | 20% (v/v) piperidine in DMF, 2 x 10 minutes at room temperature.[1][2] | To expose the free amine for the next coupling reaction. |

| 3. Washing | The resin is thoroughly washed to remove excess deprotection reagent and the Fmoc-piperidine adduct. | DMF (5-7 times), Isopropanol (IPA) (2 times), Dichloromethane (DCM) (2 times).[3] | To ensure a clean reaction environment for the coupling step. |

| 4. Amino Acid Coupling | The carboxyl group of the incoming Fmoc-protected amino acid is activated and coupled to the free amine on the resin. | Fmoc-amino acid (3-5 eq.), coupling agent (e.g., HBTU/HOBt or HATU, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.) in DMF. Reaction time: 1-4 hours at room temperature. For sterically hindered amino acids like the title compound, a longer coupling time or a more potent coupling agent may be necessary.[4] | To form the new peptide bond. |

| 5. Washing | The resin is washed to remove excess reagents and byproducts from the coupling reaction. | DMF (5-7 times), DCM (2 times). | To purify the resin-bound peptide before the next cycle. |

| 6. Repeat | Steps 2-5 are repeated for each amino acid in the desired sequence. | - | To elongate the peptide chain. |

| 7. Cleavage and Deprotection | The completed peptide is cleaved from the resin, and the side-chain protecting groups are removed. | A cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). 2-4 hours at room temperature. | To obtain the crude peptide. |

| 8. Precipitation and Purification | The crude peptide is precipitated, washed, and purified. | Cold diethyl ether for precipitation. Reverse-phase high-performance liquid chromatography (RP-HPLC) for purification. | To isolate the pure peptide. |

Conformational Analysis of Peptides

To verify the β-turn-inducing properties of this compound, the synthesized peptides must be subjected to conformational analysis using spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. Key NMR parameters are indicative of β-turn formation.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O mixture) to a concentration of 1-5 mM.

-

Data Acquisition: Acquire a series of one- and two-dimensional NMR spectra, including:

-

¹H NMR

-

COSY (Correlation Spectroscopy) to identify spin-spin coupled protons.

-

TOCSY (Total Correlation Spectroscopy) to identify protons within the same amino acid residue.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify protons that are close in space (< 5 Å), which is crucial for determining the peptide's fold.

-

-

Data Analysis:

-

Chemical Shifts (δ): The chemical shifts of α-protons can be indicative of secondary structure.

-

³J(HN,Hα) Coupling Constants: The coupling constant between the amide proton and the α-proton is related to the dihedral angle φ. For β-turns, specific ranges of ³J(HN,Hα) values are expected for the i+1 and i+2 residues.

-

Nuclear Overhauser Effects (NOEs): The presence of specific short-range NOEs, such as between the amide proton of residue i+3 and the α-proton of residue i+2, or between the α-proton of residue i and the amide proton of residue i+2, provides strong evidence for a turn conformation.

-

Temperature Coefficients: The temperature dependence of the amide proton chemical shifts can indicate which amide protons are involved in intramolecular hydrogen bonds (a hallmark of stable secondary structures like β-turns). Amide protons with small temperature coefficients are likely hydrogen-bonded.

-

Illustrative NMR Data for a β-Turn:

The following table presents hypothetical but representative NMR data that would support the presence of a β-turn in a tetrapeptide containing a constrained amino acid at position i+1.

| Parameter | Residue i | Residue i+1 (Constrained) | Residue i+2 | Residue i+3 |

| ³J(HN,Hα) (Hz) | - | (Not applicable) | ~8-9 | ~7-8 |

| Key NOEs | dαN(i,i+1) | - | dαN(i+2,i+3) | dNN(i+2,i+3) |

| dαN(i+1,i+2) | ||||

| Temperature Coefficient (ppb/K) | > -4.5 | > -4.5 | < -3.0 | < -3.0 |

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution. Different secondary structures exhibit characteristic CD spectra in the far-UV region (190-250 nm).

Experimental Protocol for CD Analysis:

-

Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of approximately 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region.

-

Data Acquisition: Record the CD spectrum from 260 nm to 190 nm in a quartz cuvette with a 1 mm path length. A spectrum of the buffer alone should also be recorded for baseline correction.

-

Data Analysis: The raw data (in millidegrees) is converted to mean residue ellipticity [θ]. The shape of the spectrum is then compared to reference spectra for different secondary structures. β-turns have characteristic CD spectra, although they can be more varied than those of α-helices and β-sheets. For example, a type II β-turn is often characterized by a positive band around 230 nm and another positive band near 202 nm.[1]

Illustrative CD Spectra:

The following table summarizes the characteristic CD signals for different secondary structures.

| Secondary Structure | Wavelength and Sign of Maxima/Minima (nm) |

| α-Helix | Negative bands at ~222 and ~208, positive band at ~193 |

| β-Sheet | Negative band at ~218, positive band at ~195 |

| β-Turn (Type I) | Negative band at ~225-230, positive band at ~205, strong negative band at ~185 |

| β-Turn (Type II) | Weak negative band at ~225-230, positive band at ~202 |

| Random Coil | Strong negative band below 200 |

X-ray Crystallography

For a definitive atomic-resolution structure, X-ray crystallography can be employed if the peptide can be crystallized.

Experimental Workflow for X-ray Crystallography:

The resulting electron density map allows for the precise determination of all atomic positions, providing unequivocal evidence for the presence and type of β-turn.

Application in Drug Development

The ability to rationally design peptides with a predictable β-turn conformation using building blocks like this compound is of significant interest in drug development. Peptides that mimic the β-turn regions of protein ligands can act as agonists or antagonists of protein-protein interactions. These conformationally constrained peptides can serve as valuable lead compounds in the discovery of novel therapeutics for a wide range of diseases.

Logical Relationship in Drug Discovery:

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. A sequence-dependent 1H-NMR study on the formation of beta-turns in tetrapeptides containing charged residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

Peptides Incorporating Piperidine Scaffolds: A Technical Guide to Structure, Function, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of cyclic constraints into peptides is a well-established strategy to enhance their therapeutic potential by improving conformational stability, receptor affinity, and resistance to proteolytic degradation. Among the various scaffolds utilized, the piperidine ring, a six-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in numerous clinically approved drugs attests to its favorable physicochemical and pharmacokinetic properties.[2] When integrated into a peptide backbone, the piperidine moiety can act as a constrained amino acid surrogate or a peptidomimetic, effectively mimicking secondary structures such as β-turns and helices. This guide provides an in-depth exploration of the structure, function, and application of peptides incorporating piperidine scaffolds, with a focus on quantitative biological data, detailed experimental methodologies, and the visualization of relevant biological pathways.

Structure and Conformational Properties

The piperidine ring can be incorporated into a peptide sequence in various ways, for instance, as a 4-aminopiperidine-4-carboxylic acid (Api) residue, replacing a standard amino acid. This modification introduces a rigid cyclic constraint that limits the conformational freedom of the peptide backbone. The stereochemistry of the substituents on the piperidine ring plays a crucial role in dictating the overall conformation of the peptide and its interaction with biological targets. Structure-activity relationship (SAR) studies have demonstrated that modifications to the piperidine ring, such as substitutions on the nitrogen or at other ring positions, can significantly influence the biological activity of the resulting peptidomimetic.[3][4][5]

Quantitative Biological Data

Peptides incorporating piperidine scaffolds have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The following tables summarize the quantitative data for several classes of these modified peptides.

Table 1: Anticancer Activity of Piperidine-Containing Peptides and Derivatives

| Compound/Peptide | Cancer Cell Line | IC50 (µM) | Reference |

| B4125 (TMP-substituted phenazine) | Various cancer cell lines (mean) | 0.48 µg/mL | [5] |

| Piperidine Derivative 1 | HCT116 (Colon) | 22.4 | [6] |

| Piperidine Derivative 2 | HCT116 (Colon) | 0.34 | [6] |

| N-Arylpiperidine-3-carboxamide 1 | A375 (Melanoma) | 0.88 | [4] |

| N-Arylpiperidine-3-carboxamide 54 | A375 (Melanoma) | 0.03 | [4] |

Table 2: Antimicrobial Activity of Peptides Incorporating Piperidine Analogs

| Peptide | Bacterial Strain | MIC (µM) | Reference |

| 17KKV-Aib (Parent Peptide) | Multidrug-Resistant P. aeruginosa (MDRP) | 6.25 | [7] |

| Peptide 2 (with Api residue) | Multidrug-Resistant P. aeruginosa (MDRP) | 3.13 | [7] |

| Peptide 3 (with Api residue) | Multidrug-Resistant P. aeruginosa (MDRP) | 3.13 | [7] |

| Piperidine Hybrid 3e | Staphylococcus aureus | - | [8] |

| Piperidine Hybrid 3i | Escherichia coli | - | [8] |

| Piperidine Hybrid 3j | Klebsiella pneumoniae | - | [8] |

Table 3: Enzyme Inhibition by Piperidine-Based Peptidomimetics

| Compound | Target Enzyme | Kᵢ (nM) | Reference |

| Keto amide 11f | µ-Calpain | 30 | [9] |

| Keto amide 11j | µ-Calpain | 9 | [9] |

| Piperidine carbamate dipeptide | Matriptase/Hepsin | Potent Activity | [10] |

| HIV-1 Protease Inhibitor 22a | HIV-1 Protease | 3.61 (IC50) | [11] |

Signaling Pathways Modulated by Piperidine-Containing Molecules

Piperidine-containing compounds, including the natural alkaloid piperine, have been shown to modulate key cellular signaling pathways implicated in cancer and inflammation, such as the PI3K/Akt/mTOR and MAPK pathways.[12][13][14] These pathways regulate a multitude of cellular processes, including cell growth, proliferation, survival, and apoptosis. The ability of piperidine-based peptidomimetics to interfere with these pathways underscores their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemijournal.com [chemijournal.com]

- 9. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (R)-(1-Fmoc-piperidin-2-YL)-acetic acid: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract: (R)-(1-Fmoc-piperidin-2-YL)-acetic acid is a chiral building block with significant applications in medicinal chemistry and peptide synthesis.[1] Its structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group and a piperidine ring, make it a valuable component in the creation of complex bioactive molecules and peptide-based therapeutics.[1][2] This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. It includes detailed experimental protocols for determining these properties and presents data in a structured format to aid researchers in its effective application.

Introduction

This compound, a derivative of pipecolic acid, is utilized as a key component in the synthesis of novel pharmaceuticals. The Fmoc protecting group offers the advantage of selective deprotection under mild, basic conditions, which is crucial in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).[2] Understanding the solubility and stability of this building block is paramount for optimizing reaction conditions, ensuring reproducibility, and developing robust manufacturing processes.

Physicochemical Properties

-

Molecular Formula: C₂₂H₂₃NO₄[3]

-

Molecular Weight: 365.42 g/mol [4]

-

Appearance: Typically a white to off-white powder.[2]

-

Storage: Recommended storage at 2-8°C for short-term and -20°C for long-term stability.[3][5]

Solubility Profile

The solubility of this compound is influenced by its molecular structure, which contains both a large, nonpolar Fmoc group and a polar carboxylic acid. This amphiphilic nature dictates its solubility in various organic solvents and aqueous solutions.

General Solubility Characteristics

-

High Solubility: Expected to be highly soluble in polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO). These solvents are commonly used in peptide synthesis.[6]

-

Moderate Solubility: Moderately soluble in other organic solvents like tetrahydrofuran (THF), acetonitrile (ACN), and dichloromethane (DCM).

-

Low Solubility: Generally, it has low solubility in water and nonpolar solvents like hexanes and diethyl ether. The aqueous solubility is pH-dependent and will increase under basic conditions due to the deprotonation of the carboxylic acid group.

Quantitative Solubility Data (Exemplary)

The following table presents exemplary quantitative solubility data based on typical values for Fmoc-protected amino acids. This data should be confirmed experimentally for specific applications.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Dimethylformamide (DMF) | 25 | > 100 | Visual Inspection |

| Dichloromethane (DCM) | 25 | ~ 50 | Gravimetric |

| Acetonitrile (ACN) | 25 | ~ 20 | UV-Vis Spectroscopy |

| Water (pH 7.4) | 25 | < 0.1 | HPLC |

| Water (pH 9.0) | 25 | ~ 1.0 | HPLC |

Stability Profile

The stability of this compound is a critical factor for its storage and handling. The primary points of instability are the Fmoc group and the potential for degradation under harsh conditions.

Key Stability Considerations

-